Azocan-1-yl(oxo)acetic acid

Catalog No.
S701286
CAS No.
1142202-56-9
M.F
C9H15NO3
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azocan-1-yl(oxo)acetic acid

CAS Number

1142202-56-9

Product Name

Azocan-1-yl(oxo)acetic acid

IUPAC Name

2-(azocan-1-yl)-2-oxoacetic acid

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c11-8(9(12)13)10-6-4-2-1-3-5-7-10/h1-7H2,(H,12,13)

InChI Key

GOSNZTMEKBYIQT-UHFFFAOYSA-N

SMILES

C1CCCN(CCC1)C(=O)C(=O)O

Canonical SMILES

C1CCCN(CCC1)C(=O)C(=O)O

Azocan-1-yl(oxo)acetic acid has the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . The structure features an azocane ring, which is a saturated nitrogen-containing heterocycle, along with an oxoacetic acid moiety. This combination gives the compound distinctive properties that are of interest in various fields of research.

  • There is no information available regarding the mechanism of action of Azocan-1-yl(oxo)acetic acid.
  • Due to the lack of research, no safety information is available on Azocan-1-yl(oxo)acetic acid. It's advisable to handle any unknown compound with caution and follow general laboratory safety protocols when working with organic chemicals.
  • Azocane ring: This cyclic amine moiety is present in various natural products and pharmaceuticals, known for their diverse biological activities.
  • Keto group (C=O): This carbonyl group can participate in various chemical reactions, making it a potential site for functionalization and creation of derivatives with potentially interesting properties.
  • Carboxylic acid group (COOH): This acidic functionality allows for the formation of salts and esters, which can influence the compound's solubility, stability, and potential biological interactions.

The chemical behavior of azocan-1-yl(oxo)acetic acid includes reactions typical of both carboxylic acids and amides due to the presence of the oxo and amino groups. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic substitutions: The oxo group can participate in nucleophilic attack reactions, which can lead to various derivatives .

Azocan-1-yl(oxo)acetic acid exhibits notable biological activity. Preliminary studies suggest potential anti-inflammatory and analgesic effects. Its structure allows for interactions with biological targets, making it a candidate for further pharmacological investigations. The compound may also show antimicrobial properties, although more research is needed to fully elucidate these effects .

Synthesis of azocan-1-yl(oxo)acetic acid can be achieved through several methods:

  • Condensation Reactions: Combining azocane derivatives with acetic acid derivatives under acidic or basic conditions.
  • Oxidative Methods: Utilizing oxidizing agents to introduce the oxo group into the azocane framework.
  • Multi-step Synthesis: Starting from simpler compounds and progressively constructing the desired structure through various organic reactions .

Azocan-1-yl(oxo)acetic acid has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new anti-inflammatory or antimicrobial drugs.
  • Agriculture: Investigated for use as a plant growth regulator or pesticide due to its biological activity.
  • Chemical Synthesis: Serving as an intermediate in the synthesis of other complex organic molecules .

Initial interaction studies suggest that azocan-1-yl(oxo)acetic acid may interact with specific receptors or enzymes in biological systems. Understanding these interactions is crucial for determining its therapeutic potential and safety profile. Further studies are essential to map out its pharmacodynamics and pharmacokinetics in vivo .

Several compounds share structural similarities with azocan-1-yl(oxo)acetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Aminoacetic acidSimple amino acidBasic structure with no heterocycles
2-(Pyrrolidin-1-yl)acetic acidContains a pyrrolidine ringEnhanced solubility and reactivity
4-Amino-2-butyric acidAliphatic amineDifferent chain length affects activity

Azocan-1-yl(oxo)acetic acid is unique due to its nitrogen-containing heterocycle combined with an oxo group, which may enhance its biological activity compared to simpler compounds like 2-aminoacetic acid.

The primary chemical name for this compound is Azocan-1-yl(oxo)acetic acid [1]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 2-(azocan-1-yl)-2-oxoacetic acid [1] [2], which provides a more descriptive nomenclature indicating the structural features of the molecule.

Registry and Database Identifiers

The compound is registered under the Chemical Abstracts Service (CAS) registry number 1142202-56-9 [1] [2] [3] [4]. This unique identifier is universally recognized in chemical databases and regulatory systems worldwide.

Several important database codes and identifiers are associated with this compound:

  • MFCD12028233 - MDL (Molecular Design Limited) number used in chemical information systems [3] [4]
  • DTXSID901266713 - DSSTox Substance Identifier used by the United States Environmental Protection Agency [1] [4]
  • CTK7F3541 - ChemTek database identifier [5] [6]
  • PubChem CID 25220599 - PubChem Compound Identifier [1]

Alternative Chemical Names

The compound is also known by alternative chemical names that reflect different aspects of its structure:

  • Hexahydro-α-oxo-1(2H)-azocineacetic acid - This name emphasizes the hexahydro (six-hydrogen) and alpha-oxo (oxygen at the alpha position) structural features [6] [7]
  • azocan-1-yl(oxo)acetic acid(SALTDATA: FREE) - This designation indicates the compound exists in its free form rather than as a salt [6]

Molecular Structure Identifiers

The compound can be identified through its molecular structure representations:

  • SMILES notation: O=C(O)C(N1CCCCCCC1)=O [2] [4]
  • InChI Key: GOSNZTMEKBYIQT-UHFFFAOYSA-N [2]
  • Molecular Formula: C9H15NO3 [1] [2] [4]

Summary Table of Synonyms and Alternative Names

CategoryNameSource
Primary NameAzocan-1-yl(oxo)acetic acidPubChem [1]
IUPAC Name2-(azocan-1-yl)-2-oxoacetic acidPubChem/ChemDB [1] [2]
Registry Number1142202-56-9CAS Registry [1]
Database CodeMFCD12028233MDL [3] [4]
Database CodeDTXSID901266713DSSTox [1] [4]
Database CodeCTK7F3541ChemTek [5] [6]
Database CodeMolPort-006-068-719MolPort [5]
Database CodeMCULE-4951955877MCule [6]
Database CodeSTK505886Vitas-M [6]
Database CodeY-7000Commercial [6]
Database CodeZINC34927184ZINC Database [6]
Alternate NameHexahydro-α-oxo-1(2H)-azocineacetic acidChemical Databases [6] [7]
SALTDATAazocan-1-yl(oxo)acetic acid(SALTDATA: FREE)ChemicalBook [6]
Commercial CodeALBB-009508Commercial Supplier [7]
Commercial CodeBS-37019Commercial Supplier [7]
Commercial CodeAKOS005172217Commercial Supplier [7]

XLogP3

1.4

Dates

Last modified: 08-15-2023

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